2,2,6,6-Tetramethylpiperidine-d18-1-oxyl
Overview
Description
2,2,6,6-Tetramethylpiperidine-d18-1-oxyl is a stable nitroxyl radical compound. It is a deuterated derivative of 2,2,6,6-Tetramethylpiperidine-1-oxyl, commonly known as TEMPO. This compound is widely used in various fields of scientific research due to its unique chemical properties and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,6-Tetramethylpiperidine-d18-1-oxyl typically involves the deuteration of 2,2,6,6-Tetramethylpiperidine-1-oxyl. One common method starts with the conjugate addition reaction of ammonia to phorone, forming triacetone amine. This intermediate is then reduced in a Wolff-Kishner reaction to yield 2,2,6,6-Tetramethylpiperidine .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as described above, with additional steps to ensure the incorporation of deuterium atoms. This process often requires specialized equipment and conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2,2,6,6-Tetramethylpiperidine-d18-1-oxyl undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form hydroxylamines.
Reduction: It can be reduced to amines.
Substitution: It can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxone and iodine, and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include hydroxylamines, amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2,2,6,6-Tetramethylpiperidine-d18-1-oxyl has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2,2,6,6-Tetramethylpiperidine-d18-1-oxyl exerts its effects involves its ability to act as a radical scavenger. It can interact with reactive oxygen species, neutralizing them and preventing oxidative damage. This compound can also participate in redox reactions, cycling between its oxidized and reduced forms .
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): A non-deuterated version with similar chemical properties.
4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (Tempol): Another nitroxyl radical with additional hydroxyl functionality.
Lithium tetramethylpiperidide: A strong base derived from 2,2,6,6-Tetramethylpiperidine.
Uniqueness
2,2,6,6-Tetramethylpiperidine-d18-1-oxyl is unique due to its deuterated nature, which can provide advantages in certain spectroscopic studies and kinetic isotope effects. Its stability and reactivity make it a valuable tool in various research applications .
Properties
InChI |
InChI=1S/C9H18NO/c1-8(2)6-5-7-9(3,4)10(8)11/h5-7H2,1-4H3 | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYTDEUPAUMOIOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(N1[O])(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2073300 | |
Record name | 1-Piperidinyloxy, 2,2,6,6-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2073300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dark red solid; [Merck Index] Red crystalline solid; mp = 32-37 deg C; [Alfa Aesar MSDS] | |
Record name | TEMPO | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/17879 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Vapor Pressure |
0.000006 [mmHg] | |
Record name | TEMPO | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/17879 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2564-83-2, 205679-68-1 | |
Record name | Tempo | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2564-83-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tempo | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002564832 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Piperidinyloxy, 2,2,6,6-tetramethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Piperidinyloxy, 2,2,6,6-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2073300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,6,6-tetramethylpiperidinooxy | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.081 | |
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Record name | 2,2,6,6-Tetramethylpiperidine-d18-1-oxyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TEMPO | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VQN7359ICQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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